molecular formula C10H14FNO B3072408 4-(3-fluorophenoxy)butan-1-amine CAS No. 1016735-72-0

4-(3-fluorophenoxy)butan-1-amine

Cat. No.: B3072408
CAS No.: 1016735-72-0
M. Wt: 183.22 g/mol
InChI Key: XQKNQUYMAJCCSP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)butan-1-amine is a fluorinated organic compound that serves as a valuable amine-functionalized building block in medicinal chemistry and drug discovery research. It is characterized by a four-carbon alkyl chain spacer linking a primary amine group to a 3-fluorophenoxy ring system . This specific molecular architecture, featuring an electron-withdrawing fluorine atom on the phenoxy ring, makes it a useful intermediate for the synthesis of more complex molecules, such as various pharmacologically active agents. As a phenoxyalkylamine derivative, this compound is part of a broader class of chemicals studied for their potential biological activities. Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly in the development of compounds that target the central nervous system. The primary amine group allows for further functionalization through amide bond formation or reductive amination, while the fluorinated aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The hydrochloride salt of this compound, CAS 1864059-84-6, is also available for purchase, offering an alternative physical form for various experimental applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKNQUYMAJCCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated Organic Amine Chemistry

Fluorinated organic amines represent a privileged class of compounds in modern drug discovery. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly influence its physicochemical and biological properties. alfa-chemistry.comnih.govtandfonline.com The substitution of hydrogen with fluorine, an atom of comparable size, can lead to enhanced metabolic stability due to the strength of the carbon-fluorine bond. tandfonline.comacs.org This increased stability can reduce the rate of drug metabolism, prolonging its therapeutic effect.

Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the amine in 4-(3-fluorophenoxy)butan-1-amine, which can in turn affect the molecule's bioavailability and its interactions with biological targets. nih.gov The strategic placement of fluorine can also modulate a compound's lipophilicity, impacting its ability to cross cell membranes and reach its site of action. nih.govtandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the significant role of fluorine in drug design. acs.orgenamine.net Notable examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering medication atorvastatin. enamine.net

The amine functional group itself is a key pharmacophore found in a vast number of biologically active compounds. Its ability to form hydrogen bonds and participate in ionic interactions makes it crucial for molecular recognition at receptor binding sites. alfa-chemistry.com The combination of a fluorine atom and an amine group within the same molecule, as seen in this compound, therefore presents a compelling strategy for the development of novel therapeutics with potentially enhanced pharmacological profiles.

Overview of Analogous Chemical Scaffolds and Their Significance

The core structure of 4-(3-fluorophenoxy)butan-1-amine belongs to the broader class of phenoxyalkanolamines. This scaffold is present in numerous compounds that have been investigated for a range of biological activities. The general structure, consisting of a substituted phenyl ring linked via an ether oxygen to an alkyl chain terminating in an amine, has proven to be a versatile template for interacting with various biological targets.

For instance, derivatives of phenoxyalkanolamines have been explored for their potential as anticonvulsant agents. nih.gov The specific nature of the substituents on the phenyl ring and the length and branching of the alkyl chain have been shown to be critical for their activity. Furthermore, the structure-activity relationships of phenoxyalkanolamine derivatives have been studied in the context of their action on adrenergic receptors, indicating their potential in cardiovascular medicine. nih.gov

The introduction of different substituents on the phenoxy ring allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its binding affinity and selectivity for a particular target. The presence of a halogen, such as the fluorine in the title compound or bromine in analogous structures like 4-(4-bromophenoxy)butan-1-amine, can further influence the compound's pharmacological profile. fluorochem.co.uk The investigation of a variety of these analogs provides a rich dataset for understanding the key structural requirements for biological activity within this chemical class.

Table 1: Examples of Analogous Phenoxyalkanolamine Scaffolds and Their Investigated Applications

Compound NameChemical StructureInvestigated Application/Significance
4-(4-fluorophenoxy)butan-1-amineC10H14FNOPotential for various CNS and other applications based on its structural similarity to other bioactive compounds. uni.luscbt.com
4-(4-Bromophenoxy)butan-1-amineC10H14BrNOUsed as a building block in chemical synthesis, with potential for biological activity due to the presence of the phenoxyalkanolamine scaffold. fluorochem.co.uk
4-(4-Bromo-3-fluorophenoxy)butan-1-amineC10H13BrFNOA di-substituted analog that allows for the study of the combined electronic effects of bromo and fluoro substituents. bldpharm.comchemsrc.com
Phenoxyacetyl derivatives of aminesVariedInvestigated for anticonvulsant activity. nih.gov
Phenoxyalkanolamine derivativesVariedStudied for their selective beta-1-receptor blocking action. nih.gov

Research Gaps and Objectives for 4 3 Fluorophenoxy Butan 1 Amine Studies

Retrosynthetic Strategies for Fluorophenoxybutanamines

Retrosynthetic analysis of this compound reveals two primary disconnection points, leading to several plausible synthetic routes. The most intuitive disconnections are at the ether (C-O) bond and the amine (C-N) bond.

C-O Bond Disconnection: This approach disconnects the molecule into 3-fluorophenol (B1196323) and a 4-aminobutyl synthon. The corresponding synthetic equivalent for the latter would be a species like 4-halobutan-1-amine or a protected version thereof. This strategy relies on the formation of the aryl ether linkage, a common transformation in organic synthesis.

C-N Bond Disconnection: Alternatively, disconnecting the C-N bond suggests 4-(3-fluorophenoxy)butanal or a related electrophile and an ammonia (B1221849) equivalent as the starting materials. This route focuses on the formation of the primary amine, often through reductive amination.

A less common but viable strategy involves disconnecting one of the C-C bonds in the butyl chain, though this typically leads to more complex and less convergent syntheses. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Established Approaches in O-Alkylation and N-Alkylation Chemistry

The synthesis of this compound can be effectively achieved using well-established O-alkylation and N-alkylation reactions.

O-Alkylation: The Williamson ether synthesis is a classic and widely used method for forming the ether bond. This involves the reaction of a sodium or potassium salt of 3-fluorophenol with a 4-halobutyl derivative. To avoid side reactions with the amine functionality, a protected form of 4-halobutan-1-amine, such as N-(4-bromobutyl)phthalimide, is often employed. The phthalimide (B116566) protecting group can then be removed in a subsequent step, typically using hydrazine, to yield the desired primary amine.

N-Alkylation: Direct N-alkylation of ammonia with a suitable 4-(3-fluorophenoxy)butyl halide is generally not a preferred method due to the high probability of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org However, selective mono-alkylation of primary amines can be achieved under specific conditions, for instance by using a large excess of the amine or by employing specific catalysts and reaction conditions that favor the formation of the secondary amine. rsc.orggoogle.com Reductive amination offers a more controlled approach to forming the C-N bond. libretexts.org This involves the reaction of 4-(3-fluorophenoxy)butanal with ammonia to form an imine, which is then reduced in situ to the primary amine.

Advanced Synthetic Protocols for Primary Amines

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of primary amines like this compound.

Catalytic C-O and C-N Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ethers and arylamines, offering milder conditions and broader substrate scope compared to traditional methods. mit.edu

Palladium- and Copper-Catalyzed C-O Cross-Coupling: The Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for forming C-O bonds. acs.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium or copper catalyst and a suitable ligand. acs.orgnih.govnih.gov For the synthesis of this compound, this would entail coupling 3-fluorobromobenzene or 3-fluorophenyl triflate with 4-aminobutanol. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is also a premier method for the formation of C-N bonds. acs.orgrsc.org This reaction could be employed to couple an aryl halide, such as 1-bromo-3-fluorobenzene, with a suitable amine synthon. While direct coupling with ammonia can be challenging, alternative nitrogen sources or specialized catalytic systems can be used. These methods have seen extensive application in the synthesis of pharmaceuticals. rsc.org Nickel-catalyzed cross-coupling reactions are also emerging as a more economical alternative to palladium-based systems. researchgate.netresearchgate.netacs.org

Stereochemical Control in Alkylamine Synthesis

While this compound is an achiral molecule, the principles of stereoselective amine synthesis are crucial for the preparation of related chiral compounds. The development of chiral catalysts and auxiliaries allows for the enantioselective synthesis of amines. Methods such as asymmetric hydrogenation of imines or enamines, and stereoselective reductive amination using chiral reducing agents or catalysts, are at the forefront of this field. acs.orguhu.es For instance, the reduction of a prochiral imine derived from a ketone can be achieved with high enantioselectivity using a chiral catalyst. acs.org These advanced techniques provide access to enantiomerically pure amines, which are of paramount importance in the pharmaceutical industry. acs.org

Environmentally Conscious Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop methods that are more sustainable, safer, and generate less waste. rsc.orgrsc.orgbenthamdirect.com

For the synthesis of amines, this includes:

Catalytic Hydrogenation: The use of catalytic hydrogenation instead of stoichiometric reducing agents improves atom economy and reduces waste.

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" strategy allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov This method is highly atom-economical.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, often in aqueous media. acs.org

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of chemical processes, encouraging the adoption of more sustainable practices in amine synthesis. rsc.orgrsc.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of 3-Fluorophenol: A common route to 3-fluorophenol starts from 3-aminophenol. guidechem.comguidechem.com The process involves a diazotization reaction, where the amino group is converted to a diazonium salt using sodium nitrite (B80452) in the presence of an acid, followed by a Schiemann reaction or a similar method to introduce the fluorine atom. guidechem.comguidechem.comgoogle.com

Synthesis of 4-Halobutan-1-amine and its Derivatives: 4-Chlorobutan-1-amine (B1590077) can be synthesized from 4-chlorobutanol, which in turn can be prepared from tetrahydrofuran (B95107) and hydrogen chloride. google.com The hydrochloride salt of 4-chlorobutan-1-amine is also commercially available. sigmaaldrich.com Another key intermediate, 4-chlorobutyryl chloride, can be synthesized from γ-butyrolactone. google.com These halogenated precursors are essential for the O-alkylation strategies.

Amine Functional Group Transformations

The primary amine group is the most reactive site in this compound, readily undergoing a variety of chemical transformations common to primary amines. These reactions are fundamental in organic synthesis for the construction of more complex molecules.

N-Acylation: The primary amine can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. fiveable.me The use of a base is often required to neutralize the acidic byproduct (e.g., HCl).

N-Alkylation: The amine can also undergo N-alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, through polyalkylation. mnstate.edu To favor mono-alkylation, specific synthetic strategies such as reductive amination are often employed. youtube.com Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. youtube.com

Table 1: Common Amine Functional Group Transformations

Reaction TypeReagentsProduct Type
N-AcylationAcyl chloride, baseN-Acyl amine
N-AlkylationAlkyl halideSecondary/Tertiary amine, Quaternary ammonium salt
Reductive AminationAldehyde/Ketone, Reducing agentSecondary/Tertiary amine
DiazotizationNitrous acid (HONO)Diazonium salt

This table presents generally expected transformations for a primary amine.

Reactivity of the Aromatic Fluorine Atom

The fluorine atom attached to the aromatic ring is generally unreactive under standard conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic aromatic substitution challenging. However, under specific and often harsh conditions, the fluorine atom can act as a leaving group.

The reactivity of the fluorine atom is significantly influenced by the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom can activate the ring towards nucleophilic aromatic substitution. In the case of this compound, the ether oxygen is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, substitution of the fluorine atom would require forcing conditions, such as high temperatures and strong nucleophiles. Research on fluorinated aromatic compounds has shown that such substitutions are possible but are not common reactions. researchgate.net

Stability and Cleavage of the Ether Linkage

The ether linkage in this compound is chemically stable under most conditions, including in the presence of bases and mild acids. pearson.commasterorganicchemistry.com However, this bond can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.org

The mechanism of ether cleavage can proceed via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comwikipedia.org In the case of this compound, the ether is an aryl alkyl ether. Cleavage of such ethers by strong acids typically proceeds via an S\textsubscript{N}2 mechanism on the alkyl side, as the aryl C-O bond is stronger and the phenyl cation is unstable. libretexts.orglibretexts.org This would result in the formation of 3-fluorophenol and 4-bromobutan-1-amine (B1267872) if HBr were used.

Table 2: Predicted Products of Ether Cleavage

ReagentPredicted ProductsMechanism
HBr (excess)3-Fluorophenol and 4-bromobutan-1-amineS\textsubscript{N}2
HI (excess)3-Fluorophenol and 4-iodobutan-1-amineS\textsubscript{N}2

This table is based on general principles of ether cleavage reactions.

Elucidation of Reaction Mechanisms Involving Fluorophenoxybutanamines

Detailed mechanistic studies specifically on this compound are not widely available in the public domain. However, the mechanisms of the reactions its functional groups undergo are well-established in organic chemistry.

The rates and equilibrium positions of chemical reactions are governed by their kinetic and thermodynamic parameters. For the transformations of this compound, these parameters would be crucial for optimizing reaction conditions and yields.

Kinetics: The study of reaction rates would provide information about the activation energy (Ea) of a given transformation. For instance, in an N-acylation reaction, the rate is dependent on the concentration of the amine and the acylating agent, as well as the temperature. researchgate.net

Thermodynamics: The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction. For the cleavage of the ether linkage, the reaction is typically endergonic under mild conditions, reflecting the stability of the ether bond. pearson.com

While specific experimental data for this compound is lacking, it is expected that its primary amine would exhibit reactivity comparable to other primary alkylamines. rsc.org

The transformations of this compound proceed through various intermediates and transition states.

Amine Reactions: In N-acylation, a tetrahedral intermediate is formed when the amine attacks the carbonyl carbon. fiveable.me For reductive amination, iminium ions are key intermediates. youtube.com

Ether Cleavage: The acidic cleavage of the ether involves an oxonium ion intermediate, formed by the protonation of the ether oxygen. masterorganicchemistry.com The subsequent step involves a transition state where the nucleophile (e.g., bromide) attacks the carbon atom and the C-O bond is broken. umich.edu

Aromatic Substitution: In the unlikely event of nucleophilic aromatic substitution of the fluorine atom, a Meisenheimer complex, a resonance-stabilized anionic intermediate, would be formed. rsc.org

Understanding these transient species is fundamental to predicting reaction outcomes and stereochemistry. The energy profiles of these reactions, with their corresponding transition states and intermediates, can be modeled using computational chemistry methods. masterorganicchemistry.comwikipedia.org

Chemical Degradation Pathways

The chemical degradation of this compound in the environment would likely involve the transformation of its most reactive functional groups.

Oxidative Degradation: The primary amine group can be susceptible to oxidation. Oxidative deamination can lead to the formation of aldehydes and ammonia. oup.comresearchgate.netresearchgate.net The presence of the aromatic ring could also lead to oxidative coupling reactions.

Hydrolytic Degradation: The ether linkage is generally stable to hydrolysis under typical environmental pH ranges. However, under strongly acidic conditions, cleavage can occur as described previously. wikipedia.org

Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to UV light. This could involve cleavage of the ether linkage or reactions involving the aromatic ring.

Biodegradation: In the environment, microorganisms could potentially degrade this compound. The degradation of aromatic compounds, including fluorinated ones, by bacteria is a known process. nih.gov However, fluorinated compounds are often more resistant to biodegradation. nih.gov The ether linkage can also be a target for enzymatic cleavage by certain microorganisms. nih.govnih.gov

The persistence of this compound in the environment would depend on the interplay of these degradation pathways.

Structure Reactivity Relationship Srr Studies of Fluorophenoxyalkylamines

Fundamental Principles of Structure-Reactivity Correlations

Structure-reactivity correlations are fundamentally based on the principle that the rate and equilibrium of a chemical reaction are dictated by the electronic and steric properties of the reactant molecules. These correlations are often quantified using linear free-energy relationships (LFERs), such as the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with varying substituents to the electronic properties of those substituents.

The reactivity of a molecule like 4-(3-fluorophenoxy)butan-1-amine is primarily influenced by the interplay of several factors: the electronic effects of substituents on the aromatic ring, the nature of the alkyl chain, and the basicity of the terminal amine group. These factors collectively determine the molecule's ability to participate in various chemical transformations, including nucleophilic substitutions, acid-base reactions, and interactions with biological targets.

Influence of Fluorine Substitution Pattern on Chemical Reactivity

The introduction of a fluorine atom onto the phenoxy ring of this compound has a profound impact on its chemical reactivity. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within the molecule primarily through its strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of the phenoxy proton (if present) and the basicity of the amine group.

The position of the fluorine atom is critical. In the case of this compound, the fluorine is at the meta-position. At this position, its strong -I effect predominates, withdrawing electron density from the aromatic ring. This can decrease the electron-donating ability of the phenoxy group and, to a lesser extent, influence the basicity of the distant amine group through the ether linkage and the alkyl chain. Research on fluorinated phenethylamines has shown that fluorine substitution can greatly impact psychoactivity, indicating a significant alteration of chemical properties that affect biological interactions. nih.gov Studies on other fluorinated compounds have also demonstrated that fluorine substitution can lead to increased lipophilicity and oxidation potential. nih.gov

To illustrate the expected influence of fluorine substitution on the basicity of the amine group, a hypothetical data table is presented below. The pKa value is a measure of basicity; a lower pKa indicates a weaker base.

CompoundFluorine PositionPredicted pKa of Amine
4-Phenoxybutan-1-amineNone~10.5
4-(2-Fluorophenoxy)butan-1-amineOrtho~10.2
This compoundMeta~10.3
4-(4-Fluorophenoxy)butan-1-aminePara~10.1

Note: The pKa values in this table are hypothetical and intended for illustrative purposes to show the expected trend based on the electronic effects of fluorine substitution.

Impact of Alkyl Chain Length and Branching on Amine Reactivity

The four-carbon alkyl chain (butan-1-amine) in this compound plays a crucial role in determining the molecule's flexibility and the spatial relationship between the aromatic ring and the terminal amine group. The length and branching of this alkyl chain can significantly affect the reactivity of the amine.

A longer alkyl chain generally increases the molecule's flexibility, allowing the amine group to adopt a wider range of conformations. This can be critical for its interaction with other molecules, including biological receptors. Studies on phenoxyalkylamines have shown that the length of the alkyl chain connecting the amine nitrogen and the central oxygen can influence receptor binding affinity. nih.gov Furthermore, research on the complexation of phenanthrene (B1679779) derivatives has demonstrated that an increase in the length of the n-alkyl chain can enhance the formation constant of host-guest complexes. nih.gov

Branching on the alkyl chain would introduce steric hindrance around the amine group, potentially decreasing its nucleophilicity and basicity. For instance, a methyl group on the carbon adjacent to the nitrogen would create a secondary amine and sterically shield it, making it less accessible for reactions.

The following table illustrates the potential impact of alkyl chain length on the basicity of the amine in a series of (3-fluorophenoxy)alkylamines.

CompoundAlkyl ChainPredicted pKa of Amine
2-(3-Fluorophenoxy)ethan-1-amineC2~10.1
3-(3-Fluorophenoxy)propan-1-amineC3~10.4
This compoundC4~10.5
5-(3-Fluorophenoxy)pentan-1-amineC5~10.6

Note: The pKa values in this table are hypothetical and based on the general trend that basicity of primary amines slightly increases with the length of the alkyl chain due to the inductive effect of the alkyl group.

Electronic and Steric Effects of Phenoxy Substituents

The fluorine atom at the meta-position, as discussed, primarily exerts a strong -I effect. This withdrawal of electron density can make the aromatic ring less susceptible to electrophilic substitution. Sterically, the phenoxy group is bulky. This bulk can influence the preferred conformation of the molecule and may hinder the approach of reactants to nearby functional groups, although in the case of this compound, the reactive amine group is separated by a flexible four-carbon chain, minimizing direct steric hindrance from the phenoxy ring. The principles of steric effects are well-documented in electrophilic aromatic substitution reactions, where bulky groups can direct incoming substituents to less hindered positions. youtube.com

Conformational Analysis and its Ramifications for Chemical Interactions

The preferred conformations will be those that minimize steric and electronic repulsions. Computational studies on related phenoxyalkylamines have been used to determine stable conformations and propose active conformations for receptor binding. nih.gov The distance between the nitrogen atom and the oxygen atom (N-O distance) can be a critical parameter influencing biological activity. The flexibility of the butyl chain in this compound allows for a range of N-O distances, which could be important for its interaction with various molecular targets. The interplay of steric and electronic factors in determining the three-dimensional structure is a key aspect of understanding the molecule's reactivity and biological profile.

Computational Chemistry and Theoretical Characterization of 4 3 Fluorophenoxy Butan 1 Amine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 4-(3-fluorophenoxy)butan-1-amine and the energies associated with its different forms. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. indexcopernicus.com

The flexibility of the butoxy chain and the rotation around the ether linkage and the C-N bond mean that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures. This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The analysis reveals several local energy minima on the potential energy surface. The stability of these conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the ether oxygen. The most stable conformer is the one that minimizes these repulsive and maximizes attractive interactions. The study of butane's conformations, for instance, shows how different staggered and eclipsed forms possess varying energy levels due to steric and torsional strain. chemistrysteps.commasterorganicchemistry.com

Below is a hypothetical representation of the relative energies of different conformers of this compound, illustrating the principles of conformational analysis.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°1.2
Eclipsed 14.5
Gauche 2-60°1.2
Eclipsed 2120°3.8

Note: This table is a hypothetical representation based on general principles of conformational analysis.

Understanding the electronic structure is key to predicting the reactivity of this compound. Molecular orbital (MO) theory provides a picture of the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. indexcopernicus.com This information reveals the electrophilic and nucleophilic sites within the molecule. The fluorine atom, being highly electronegative, is expected to have a significant negative charge, influencing the charge distribution across the aromatic ring. The nitrogen atom of the amine group will also carry a partial negative charge, making it a likely site for protonation.

A molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). indexcopernicus.com For this compound, the MEP would likely show negative potential around the fluorine and nitrogen atoms and the ether oxygen, and positive potential around the amine hydrogens and the aromatic protons.

Atom/GroupMulliken Charge (e)Natural Atomic Charge (e)
F-0.25-0.21
N-0.45-0.85
O-0.30-0.55
C (attached to F)+0.15+0.20
C (attached to N)+0.10+0.05
H (on N)+0.20+0.40

Note: This table contains hypothetical data based on typical charge distributions in similar molecules.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of NMR, IR, and UV-Vis spectra are particularly valuable.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule.

Vibrational frequencies from theoretical IR spectra correspond to the different vibrational modes of the molecule. By analyzing these frequencies, one can identify the characteristic stretching and bending vibrations of functional groups, such as the N-H and C-H stretches of the amine group, the C-O-C stretch of the ether, and the C-F stretch. The NIST WebBook provides extensive spectral data for related compounds like butan-1-amine, which can serve as a reference. nist.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions involving this compound. For instance, the mechanism of its synthesis or its metabolic pathways can be investigated. By calculating the energies of reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed.

Transition state theory is used to locate the transition state structures, which are saddle points on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, a study on the aminolysis of phenyl N-phenylcarbamate utilized quantum mechanical methods to explore different reaction pathways. ebi.ac.ukebi.ac.uk

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a solution is influenced by its interactions with solvent molecules. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecule's geometry, electronic structure, and properties.

These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations with and without the solvation model, one can quantify the effect of the solvent on the molecule's stability and reactivity. For example, in a polar solvent, the conformers with a larger dipole moment will be preferentially stabilized. Studies on other amines have shown that solvent properties like polarity and basicity can significantly impact their behavior. mdpi.com

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a molecule with its reactivity. nih.gov By calculating a set of molecular descriptors for this compound, it is possible to develop a mathematical model that predicts its reactivity in various chemical transformations.

Relevant descriptors could include electronic parameters (HOMO/LUMO energies, atomic charges), steric parameters (molecular volume, surface area), and topological indices. These descriptors can be calculated using computational chemistry software. Once a QSRR model is established for a class of related compounds, it can be used to predict the reactivity of new, untested molecules, thereby accelerating the discovery of compounds with desired properties.

Advanced Analytical Methodologies for 4 3 Fluorophenoxy Butan 1 Amine

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-(3-fluorophenoxy)butan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework, while ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

Aromatic Protons: The protons on the fluorophenyl ring would appear in the range of δ 6.5-7.3 ppm. The fluorine atom at the C3 position and the butoxy group at the C1 position would create a complex splitting pattern for the four aromatic protons.

Oxymethylene Protons (-O-CH₂-): The two protons adjacent to the ether oxygen are expected to resonate at approximately δ 4.0 ppm as a triplet.

Aliphatic Methylene (B1212753) Protons (-CH₂-CH₂-): The internal methylene groups of the butane (B89635) chain would appear as multiplets in the range of δ 1.8-2.0 ppm.

Aminomethylene Protons (-CH₂-NH₂): The two protons adjacent to the amine group would be shifted downfield to around δ 2.8 ppm, likely as a triplet.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet, and their chemical shift can vary (δ 1.0-3.0 ppm) depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Aromatic Carbons: The six carbons of the phenyl ring would have signals in the δ 110-165 ppm region. The carbon attached to the fluorine atom (C-F) would show a large coupling constant, and the carbon attached to the oxygen (C-O) would be significantly deshielded.

Oxymethylene Carbon (-O-CH₂-): The carbon of the methylene group attached to the ether oxygen is expected around δ 67-69 ppm.

Aliphatic Methylene Carbons (-CH₂-): The other two methylene carbons of the butane chain would resonate in the δ 25-30 ppm range.

Aminomethylene Carbon (-CH₂-N): The carbon adjacent to the nitrogen atom would be found at approximately δ 40-42 ppm.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic C-H6.5 - 7.3103 - 131
Aromatic C-F-~163 (d, ¹JCF ≈ 245 Hz)
Aromatic C-O-~160
-O-CH₂-~4.067 - 69
-CH₂-CH₂-1.8 - 2.025 - 30
-CH₂-NH₂~2.840 - 42
-NH₂1.0 - 3.0 (broad)-

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint.

IR Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For this compound, key absorption bands would include:

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds. nist.gov

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively.

N-H Bending: A scissoring vibration for the primary amine group is expected between 1590 and 1650 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage would be present around 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).

C-F Stretching: A strong absorption due to the C-F bond is expected in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and complements IR spectroscopy. Expected signals would include strong bands for the aromatic ring C=C stretching vibrations. The C-C backbone of the butyl chain would also produce characteristic signals. nih.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-H Stretch (asymmetric & symmetric)3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Strong
N-H Bend (scissoring)1590 - 1650Weak
Aromatic C=C Stretch1450 - 1600Strong
C-O-C Asymmetric Stretch1200 - 1250Moderate
C-F Stretch1100 - 1300Moderate

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₀H₁₄FNO), the theoretical exact mass is 183.10594 Da. uni.lu

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 184.11322. uni.lu High-resolution analysis can confirm this value to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the cleavage of the C-O bond leading to fluorophenoxy and aminobutane-related fragments, further confirming the structure.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby establishing its purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the analysis of primary amines like this compound by GC can be challenging. labrulez.com The polar amine group can interact with active sites on the column, leading to poor peak shape (tailing) and reduced reproducibility. vt.edu

To overcome these issues, several strategies can be employed:

Column Deactivation: Using columns specifically designed for amine analysis, often with a basic deactivation layer (e.g., KOH), is common. labrulez.com

Derivatization: Converting the primary amine to a less polar derivative, for instance, through acylation (e.g., with trifluoroacetic anhydride), can significantly improve chromatographic performance. researchgate.net The resulting derivative is more volatile and less prone to adsorption.

The mass spectrometer detector provides fragmentation patterns for the eluting peaks, allowing for their identification. The primary fragment ions would likely result from alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred method for the analysis of polar and less volatile compounds like this compound, as it typically does not require derivatization.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, would be suitable. researchgate.net

Detection: ESI in positive ion mode is an effective way to generate ions for MS detection. The compound would be detected as its protonated molecular ion [M+H]⁺ (m/z 184.11). The high sensitivity and selectivity of the mass spectrometer allow for the detection and quantification of the main compound as well as any impurities, even at trace levels. scispace.com

Technique Typical Column Mobile Phase/Carrier Gas Detection Key Considerations
GC-MS Capillary column for amines (e.g., wax-based or base-deactivated)HeliumElectron Ionization (EI) or Chemical Ionization (CI)Potential for peak tailing; derivatization may be required. vt.edubre.com
LC-MS Reversed-phase C18Acetonitrile/Water with formic acidElectrospray Ionization (ESI)Excellent for polar, non-volatile amines; no derivatization needed. researchgate.net

Ion Chromatography for Amine Quantification

Ion chromatography (IC) is a powerful technique for the quantification of amines, which are weak bases and thus amenable to this method. thermofisher.com Cation-exchange chromatography coupled with suppressed conductivity detection is a well-established approach for determining the concentration of various amines. thermofisher.com

In a typical IC setup for amine analysis, a cation-exchange column, such as the Dionex IonPac CS19 or CS16, is utilized. thermofisher.com These columns are designed to provide high-capacity and selectivity for common cations and small monovalent amines, enabling the separation and quantification of the target analyte even in the presence of other ionic species. thermofisher.com The separation is often achieved using a gradient elution with an eluent like methanesulfonic acid (MSA). nih.govlcms.cz For instance, a method might involve a gradient from a lower to a higher concentration of MSA to effectively resolve all compounds of interest. nih.gov

The choice of eluent concentration and gradient profile is critical for achieving optimal separation. For example, a method for separating various amines might start with 5% acetonitrile in 35 mM sulfuric acid and ramp up to 27% acetonitrile. nih.gov The flow rate is another important parameter that can be optimized to reduce run times. thermofisher.com

Detection is commonly performed using suppressed conductivity, which enhances the signal-to-noise ratio for the analyte ions. thermofisher.com Amperometric detection can also be employed, offering high sensitivity with detection limits often in the microgram-per-liter (µg/L) range. nih.gov

Table 1: Illustrative Ion Chromatography Parameters for Amine Quantification

ParameterTypical Value/ConditionSource
Column Dionex IonPac CS12, CS16, or CS19 thermofisher.comnih.gov
Eluent Methanesulfonic acid (MSA) or Sulfuric Acid with Acetonitrile nih.govlcms.cz
Elution Mode Gradient nih.gov
Detection Suppressed Conductivity or Amperometric thermofisher.comnih.gov
Flow Rate 1.0 mL/min thermofisher.com

This table presents a generalized set of parameters. Specific conditions for this compound would require method development and validation.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, understanding its solid-state structure is crucial as it can exist in different polymorphic forms, each with unique physical properties that can impact its stability, solubility, and bioavailability.

The process begins with the growth of a single crystal of the compound of sufficient quality. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded.

This diffraction data is then used to solve the crystal structure. The unit-cell parameters (the dimensions of the basic repeating unit of the crystal lattice) are determined first. For example, in a study of a different crystalline compound, the unit-cell parameters were found to be a = b = 74.5 Å and c = 182.9 Å in a trigonal space group. nih.govnih.gov From the diffraction pattern, the electron density distribution within the crystal is calculated, which allows for the determination of the precise positions of each atom in the molecule.

Table 2: Example of Crystallographic Data Obtained from X-ray Diffraction

ParameterExample ValueSource
Crystal System Trigonal nih.gov
Space Group P3₁21 nih.gov
Unit Cell Dimensions a = 74.5 Å, b = 74.5 Å, c = 182.9 Å nih.gov
Resolution 1.95 Å nih.gov

This table provides an example of crystallographic data. The actual data for this compound would be specific to its crystalline form.

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and characterizing its physical transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. aurigaresearch.com This technique is instrumental in determining the temperature at which the compound begins to decompose. aurigaresearch.com A TGA instrument consists of a precision balance with a sample pan located inside a furnace. wisc.edu The sample is heated in a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air), and the mass is continuously monitored. eltra.com

The resulting data is plotted as a thermogram, which shows mass versus temperature. eltra.com Any significant mass loss on the thermogram indicates a decomposition event. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. TGA can also be used to quantify the amount of volatile components, such as residual solvents or moisture, in the sample. aurigaresearch.com

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.org In a DSC experiment, the sample and a reference material (often an empty pan) are subjected to the same controlled temperature program. wikipedia.org

When the sample undergoes a thermal transition, there will be a difference in the heat flow required to maintain its temperature equal to the reference. This difference is recorded and plotted against temperature. An endothermic event, such as melting, will appear as a peak on the DSC thermogram, and the area under the peak is proportional to the enthalpy of fusion. The temperature at the peak maximum is the melting point. DSC can also reveal information about the purity of the compound and the presence of different polymorphic forms. acs.org

Table 3: Information Obtained from Thermal Analysis Techniques

TechniqueMeasured PropertyInformation GainedSource
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureDecomposition temperature, Thermal stability, Volatile content aurigaresearch.comwisc.edu
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMelting point, Enthalpy of fusion, Polymorphism, Purity wikipedia.orgacs.org

The combination of these advanced analytical methodologies provides a comprehensive understanding of the chemical and physical properties of this compound, which is essential for its development and use in pharmaceutical applications.

Synthesis and Exploration of Derivatives and Analogs of 4 3 Fluorophenoxy Butan 1 Amine

Systematic Modification of the Alkyl Amine Chain

The four-carbon alkyl amine chain in 4-(3-fluorophenoxy)butan-1-amine offers multiple avenues for modification to probe structure-activity relationships. These changes can influence factors such as basicity, lipophilicity, and conformational flexibility.

Key modifications include:

Chain Length Variation: Synthesis of analogs with shorter (propanamine) or longer (pentanamine) alkyl chains to assess the optimal distance between the terminal amine and the phenoxy group.

Alkylation and Acylation: The primary amine can be converted to secondary or tertiary amines through reductive amination or N-alkylation. researchgate.net This alters the amine's basicity and hydrogen bonding capacity. Acylation leads to the corresponding amides, which are neutral and can act as prodrugs or exhibit different binding characteristics.

Introduction of Branching: Introducing alkyl groups, such as a methyl group, along the chain creates chiral centers and restricts conformational freedom. An example is the synthesis of 4-(3-fluorophenoxy)butan-2-amine. chemscene.com Biocatalytic methods using amine dehydrogenases (AmDHs) can be employed for the stereoselective synthesis of such chiral amines. frontiersin.org

Modification TypeExample DerivativeSynthetic ApproachPotential Impact
Chain Branching 4-(3-Fluorophenoxy)butan-2-amineReductive amination of 4-(3-fluorophenoxy)butan-2-oneIntroduces chirality; alters chain conformation
N-Alkylation N-Methyl-4-(3-fluorophenoxy)butan-1-amineReductive amination with formaldehydeIncreases basicity; reduces H-bond donor capacity
N,N-Dialkylation N,N-Dimethyl-4-(3-fluorophenoxy)butan-1-amineEschweiler-Clarke reactionForms tertiary amine; removes H-bond donor capacity
N-Acylation N-Acetyl-4-(3-fluorophenoxy)butan-1-amineReaction with acetyl chloride or acetic anhydrideForms neutral amide; may improve membrane permeability

Diversification of the Fluorophenoxy Moiety

The fluorophenoxy group is a critical component, and its modification can significantly impact electronic properties, metabolic stability, and receptor interactions.

Strategies for diversification include:

Positional Isomerism: Moving the fluorine atom to the ortho (2-position) or para (4-position) of the phenyl ring creates constitutional isomers with different dipole moments and electronic distributions. The 4-fluoro analog, 4-(4-fluorophenoxy)butan-1-amine, is a known derivative. uni.luscbt.com

Halogen Substitution: Replacing the fluorine atom with other halogens such as chlorine or bromine modifies the size, lipophilicity, and electronic influence of the substituent.

Introduction of Other Substituents: Adding other functional groups to the aromatic ring, such as methyl, methoxy, or cyano groups, allows for fine-tuning of steric and electronic properties.

Modification TypeExample DerivativeRationale
Positional Isomerism 4-(4-Fluorophenoxy)butan-1-amineAlter electronic distribution and dipole moment
Halogen Exchange 4-(3-Chlorophenoxy)butan-1-amineIncrease lipophilicity and size compared to fluorine
Additional Substitution 4-(3-Fluoro-4-methylphenoxy)butan-1-amineModulate steric bulk and electronic properties
Bioisosteric Replacement 4-(3-Cyanophenoxy)butan-1-amineReplace fluorine with an electron-withdrawing cyano group

Introduction of Other Functional Groups and Heteroatoms

Incorporating new functional groups or heteroatoms into the core structure can impart novel properties and create fundamentally different analogs.

Common approaches involve:

Oxygen/Sulfur/Nitrogen Insertion: The ether oxygen can be replaced with a sulfur atom to create a thioether (sulfide), which has a different bond angle and lipophilicity. Insertion of a nitrogen atom into the alkyl chain, for instance, could yield piperazine-containing structures.

Hydroxylation: The introduction of a hydroxyl group on the alkyl chain produces amino alcohols, which can form additional hydrogen bonds and may alter metabolic pathways. frontiersin.org

Heteroaromatic Rings: The phenyl ring can be replaced with a heteroaromatic ring system, such as pyridine (B92270) or pyrimidine, to introduce basicity, modulate aromaticity, and alter metabolic profiles.

Modification TypeExample DerivativeKey ChangePotential Impact
Ether-Thioether Switch 4-((3-Fluorophenyl)thio)butan-1-amineOxygen replaced by SulfurAlters bond angle, lipophilicity, and metabolic stability
Chain Hydroxylation 4-(3-Fluorophenoxy)-3-hydroxybutan-1-amineIntroduction of a hydroxyl groupIncreases polarity; introduces a new hydrogen bonding site
Aromatic Ring Exchange 4-((5-Fluoropyridin-3-yl)oxy)butan-1-aminePhenyl ring replaced by PyridineIntroduces a basic nitrogen atom; alters electronics and solubility

Synthesis of Polymer-Bound or Solid-Supported Analogs

Immobilizing this compound or its analogs onto a polymer or solid support is a valuable strategy for various applications, including high-throughput screening, affinity chromatography, and catalyst scavenging.

The synthesis typically involves:

Selection of a Support: Common supports include insoluble resins like Merrifield or Wang resins, as well as soluble polymers like polyethylene (B3416737) glycol (PEG). researchgate.net

Linker Strategy: A linker is often used to attach the molecule to the support. The attachment can occur via the primary amine (after suitable protection of the amine if necessary for subsequent reactions) or by modifying the aromatic ring to include a functional group suitable for coupling, such as a carboxylic acid or a hydroxyl group.

Coupling Reaction: The derivative is covalently attached to the polymer support. For example, the primary amine can be coupled to a resin functionalized with a carboxylic acid to form a stable amide bond.

Polymer SupportLinker TypeAttachment Site on MoleculeApplication
Merrifield Resin Amide bondTerminal amineSolid-phase synthesis; scavenger resin
Polyethylene Glycol (PEG) Ether or EsterFunctionalized phenyl ringSoluble polymer-supported synthesis; improved pharmacokinetics
Silica Gel Silyl etherFunctionalized phenyl ringAffinity chromatography matrix

Chemical Applications and Advanced Materials Integration of Fluorophenoxybutanamines

Role as Intermediates in Fine Chemical Synthesis

4-(3-fluorophenoxy)butan-1-amine serves as a valuable building block in the synthesis of more complex molecules in the realm of fine chemicals. Its bifunctional nature, possessing both a primary amine and a fluorinated phenoxy ether, allows for a variety of chemical transformations. The primary amine group is a nucleophilic center, readily participating in reactions such as amidation, alkylation, and reductive amination to form a diverse array of derivatives.

The general synthetic utility of related amino-ether compounds is well-documented. For instance, the synthesis of various pharmaceutical and agrochemical compounds often involves the coupling of amine-containing side chains to aromatic or heterocyclic cores. While specific, publicly available research detailing the extensive use of this compound as an intermediate is limited, its structural motifs are present in a range of biologically active molecules. The 3-fluorophenoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final compound, potentially enhancing its efficacy or metabolic profile.

The synthesis of derivatives from this compound can be envisioned through several standard organic reactions. For example, acylation of the primary amine with various acid chlorides or anhydrides would yield a library of amides. Similarly, reaction with aldehydes or ketones via reductive amination would produce secondary amines. These transformations highlight the compound's potential as a scaffold for creating diverse chemical libraries for screening in drug discovery and other applications.

Use in Catalyst Design and Ligand Development

The presence of a primary amine and an ether oxygen atom in this compound makes it a candidate for use as a ligand in coordination chemistry and catalysis. bldpharm.com These heteroatoms can coordinate to metal centers, forming stable complexes that can act as catalysts for various organic transformations. The flexibility of the butoxy chain allows for the formation of chelate rings with metal ions, which can enhance the stability and reactivity of the resulting catalyst.

While specific research detailing the use of this compound in catalyst design is not extensively reported in peer-reviewed literature, its classification by chemical suppliers under "Life Science Catalysts and Ligands" suggests its potential in this area. bldpharm.com The fluorine substituent on the phenyl ring can modulate the electronic properties of the ligand, which in turn can influence the catalytic activity and selectivity of the metal complex. For example, the electron-withdrawing nature of fluorine can affect the electron density at the metal center, which is a critical factor in many catalytic cycles.

The development of catalysts for reactions such as cross-coupling, hydrogenation, and polymerization often relies on the design of novel ligands that can fine-tune the performance of the metallic catalyst. The structural features of this compound make it a promising, yet underexplored, candidate for such applications.

Integration into Polymeric Systems and Advanced Materials

The classification of this compound as a "Polymer Science Material Building Block" and an "Organic monomer of COF" (Covalent Organic Frameworks) by chemical suppliers points to its intended use in materials science. bldpharm.com The primary amine functionality allows for its incorporation into various polymer backbones through techniques such as polycondensation and polyaddition.

For instance, it can be reacted with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and epoxy resins, respectively. The incorporation of the fluorophenoxy group into the polymer structure can impart desirable properties to the resulting material, including:

Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the polymer.

Chemical Resistance: Fluorinated polymers are often resistant to chemical attack.

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties.

Dielectric Properties: Fluorine's electronegativity can result in polymers with low dielectric constants, which are useful in microelectronics.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeCo-monomerPotential Properties
PolyamideDiacyl chlorideEnhanced thermal stability, chemical resistance
PolyureaDiisocyanateImproved mechanical properties, hydrophobicity
Epoxy ResinDiepoxideLow dielectric constant, increased flame retardancy
PolyimideDianhydrideHigh-temperature resistance, good mechanical strength

Applications in Chemo-Sensors and Probes

The development of chemical sensors and probes for the detection of specific analytes is a rapidly growing field of research. Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity and potential for real-time monitoring. frontiersin.orgnih.govrsc.org These sensors typically consist of a fluorophore (a light-emitting unit) and a receptor (a binding site for the analyte).

The structure of this compound contains elements that could be utilized in the design of chemosensors. The amine group can act as a binding site for various analytes, including metal ions and small organic molecules. Upon binding, the electronic environment of the fluorophore can be altered, leading to a change in its fluorescence properties (e.g., intensity, wavelength).

The fluorinated phenyl ring can also play a role in the sensing mechanism. The fluorine atom can influence the photophysical properties of an attached fluorophore or participate in specific interactions with an analyte. While there is no specific research detailing the use of this compound in chemo-sensors, the principles of sensor design suggest its potential as a building block for creating novel sensing platforms. For example, it could be derivatized with a fluorescent moiety to create a probe for a specific target. The design of such probes is an active area of research, with a continuous need for new and versatile molecular scaffolds. nih.gov

Q & A

Q. What are the optimal synthetic pathways for 4-(3-fluorophenoxy)butan-1-amine, and how can reaction parameters be controlled to improve yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amination reactions. For example, a halogenated precursor (e.g., 3-fluorophenol) may undergo coupling with a butane chain bearing a leaving group (e.g., bromide), followed by amination. Key parameters include:

  • Temperature control (e.g., <50°C during amination to prevent side reactions) .
  • Catalyst selection (e.g., palladium-based catalysts for coupling reactions) .
  • Purification techniques (e.g., column chromatography with silica gel or recrystallization using ethanol/water mixtures).
    Continuous flow synthesis, as noted for structurally similar amines, can enhance scalability and reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm substitution patterns and fluorine integration .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
  • Elemental analysis : Quantifies C, H, N, and F content to confirm stoichiometry .

Q. How do structural modifications (e.g., fluorine position, chain length) affect the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Fluorine at the meta position (vs. para) increases logP due to reduced polarity, as seen in analogs like 1-(4-fluorophenyl)butan-2-amine .
  • Solubility : Hydrochloride salt formation improves aqueous solubility (e.g., 1-(4-fluorophenyl)butan-2-amine hydrochloride has ~50 mg/mL solubility in water) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C for fluorinated amines .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics, DFT) predict the compound’s interactions with biological targets like neurotransmitter receptors?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to serotonin (5-HT2A_{2A}) or dopamine (D2_2) receptors. Fluorine’s electron-withdrawing effects may enhance binding affinity via polar interactions .
  • PCP-SAFT modeling : Address challenges in predicting amine behavior in mixtures by incorporating hydrogen-bonding asymmetry parameters .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic environments .

Q. How should researchers resolve contradictory data in pharmacological studies (e.g., conflicting receptor affinity results)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., ketanserin for 5-HT2A_{2A}) .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers or methodological discrepancies.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3,3,4,4,4-pentafluoro derivatives) to isolate substituent effects .

Q. What strategies are effective for designing analogs with improved metabolic stability while retaining biological activity?

Methodological Answer:

  • Isosteric replacement : Replace the butan-1-amine chain with cyclopropylamine to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., α-carbon) to prolong half-life .
  • Prodrug approaches : Mask the amine group with acetyl or carbamate moieties for enhanced bioavailability .

Q. How can researchers mitigate challenges in environmental toxicity assessments for fluorinated amines?

Methodological Answer:

  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity (LC50_{50}) and biodegradability .
  • Fluorine tracking : Employ 19^19F NMR or ICP-MS to monitor environmental persistence .
  • Green chemistry principles : Optimize synthesis to minimize waste (e.g., solvent-free amination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.